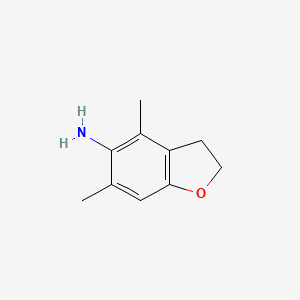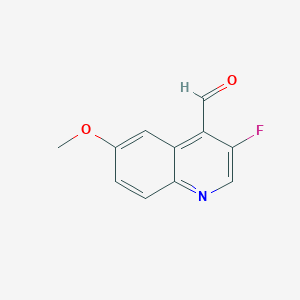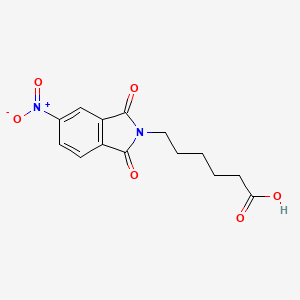
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid is an organic compound that belongs to the class of phthalimides. Phthalimides are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. This compound is characterized by the presence of a nitro group at the 4-position of the phthalimide ring and a carboxypentyl chain attached to the nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of fuming nitric acid and concentrated sulfuric acid to nitrate phthalimide, resulting in 4-nitrophthalimide . The nitration reaction is carried out at low temperatures (10-15°C) to control the reaction rate and prevent decomposition. The resulting 4-nitrophthalimide is then reacted with 5-bromopentanoic acid in the presence of a base such as potassium carbonate to introduce the carboxypentyl chain.
Industrial Production Methods
Industrial production of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The phthalimide ring can be hydrolyzed under acidic or basic conditions to yield phthalic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, methanol as solvent.
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.
Major Products Formed
Reduction: 4-amino-N-(5-carboxypentyl)phthalimide.
Substitution: Various substituted phthalimides depending on the nucleophile used.
Hydrolysis: Phthalic acid derivatives.
Wissenschaftliche Forschungsanwendungen
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer agents and other pharmaceuticals.
Material Science: The compound is used in the development of organic π-conjugated materials for electronic devices such as sensors and photovoltaic cells.
Biological Studies: It is employed in the study of enzyme inhibitors and as a probe for biochemical assays.
Wirkmechanismus
The mechanism of action of 6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid depends on its application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-(5-Nitro-1,3-dioxoisoindol-2-yl)hexanoic acid can be compared with other phthalimide derivatives such as:
4-nitrophthalimide: Lacks the carboxypentyl chain, making it less versatile in certain applications.
N-(5-carboxypentyl)phthalimide: Lacks the nitro group, resulting in different reactivity and biological activity.
4-amino-N-(5-carboxypentyl)phthalimide: Formed by the reduction of this compound, with different chemical and biological properties.
The presence of both the nitro group and the carboxypentyl chain in this compound makes it unique and valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C14H14N2O6 |
|---|---|
Molekulargewicht |
306.27 g/mol |
IUPAC-Name |
6-(5-nitro-1,3-dioxoisoindol-2-yl)hexanoic acid |
InChI |
InChI=1S/C14H14N2O6/c17-12(18)4-2-1-3-7-15-13(19)10-6-5-9(16(21)22)8-11(10)14(15)20/h5-6,8H,1-4,7H2,(H,17,18) |
InChI-Schlüssel |
NXXKBRGGMSPDNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
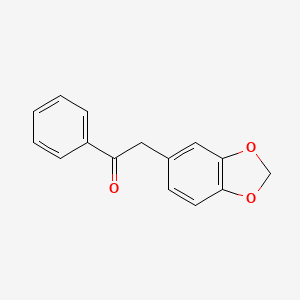
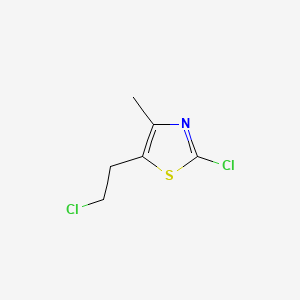
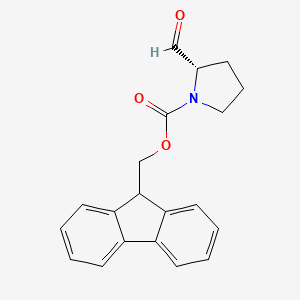

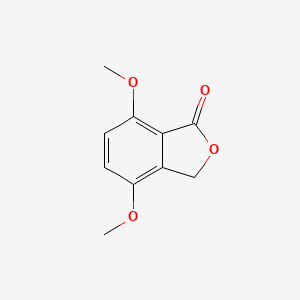
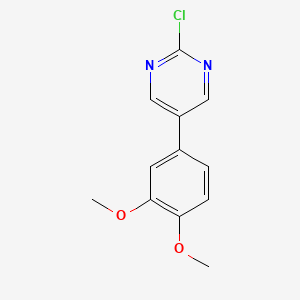
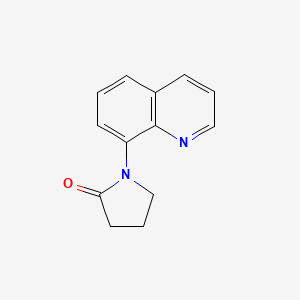
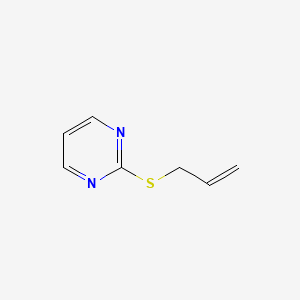
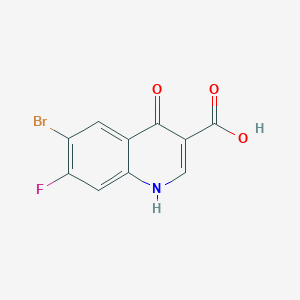
![7-(PIPERIDIN-4-YLAMINO)-3H-IMIDAZO[4,5-B]PYRIDINE-6-CARBOXAMIDE](/img/structure/B8752529.png)
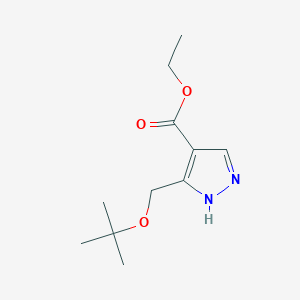
![2,3,5,6-Tetrahydrobenzo[b][1,5]diazocin-4(1H)-one](/img/structure/B8752554.png)
